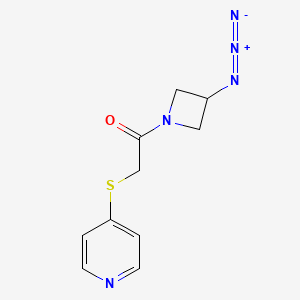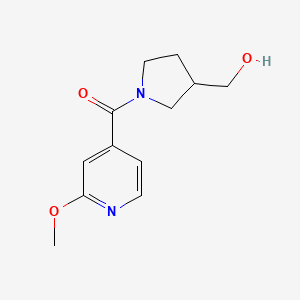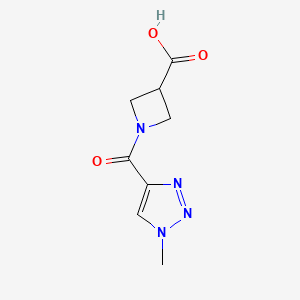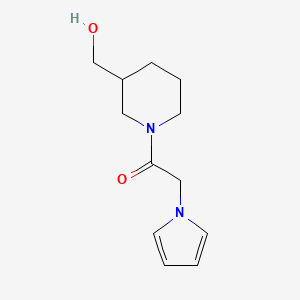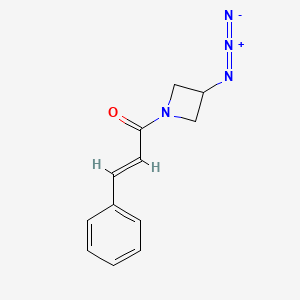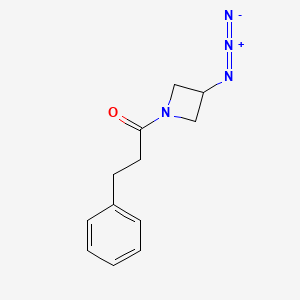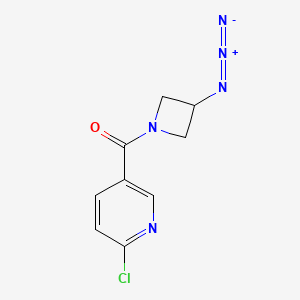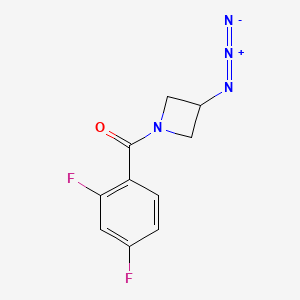
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Agent
The imidazole ring, which is structurally similar to the pyrazole ring in the compound, is known for its antibacterial properties . Research suggests that derivatives of imidazole, and by extension pyrazole, can be effective against a variety of bacterial strains. This compound could be synthesized and tested for its efficacy in inhibiting bacterial growth, potentially leading to the development of new antibacterial drugs.
Anti-inflammatory Applications
Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activities . This suggests that “3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” could be used in the synthesis of drugs aimed at treating inflammatory conditions such as arthritis or asthma.
Antitumor Potential
The pyrazole ring is also associated with antitumor activity. There is potential for this compound to be used in the development of antitumor agents, particularly after further synthesis and evaluation against various cancer cell lines, as has been done with related compounds .
Antidiabetic Activity
Imidazole derivatives have shown promise in antidiabetic activity, which could imply similar potential for pyrazole-containing compounds . This compound could be explored as a lead structure for the development of new antidiabetic medications.
Antiviral and Antioxidant
The compound’s structural similarity to imidazole derivatives, which have antiviral and antioxidant properties, suggests it could be useful in creating agents that protect cells from oxidative stress and viral infections .
Pharmaceutical Synthesis Intermediate
“3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” serves as an important intermediate in pharmaceutical synthesis. It can be utilized in the creation of various drugs, including those with antibacterial, antifungal, and antiprotozoal activities .
Agrochemical Research
As an intermediate in organic synthesis, this compound could be applied in the development of agrochemicals, contributing to the creation of new pesticides or herbicides .
Dyestuff Industry
Lastly, the compound’s role as an intermediate extends to the dyestuff industry, where it could be involved in the synthesis of new dyes with specific properties for textiles or other materials .
Propiedades
IUPAC Name |
3-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHHYZRRZTRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



